N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide

Description

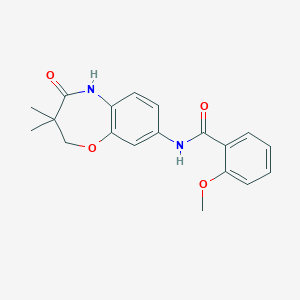

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a benzoxazepine-derived compound characterized by a fused benzoxazepinone core and a 2-methoxybenzamide substituent. The benzoxazepinone scaffold consists of a seven-membered ring incorporating oxygen and nitrogen atoms, with 3,3-dimethyl and 4-oxo functional groups. The 2-methoxybenzamide moiety is attached at the 8-position of the benzoxazepinone ring, contributing hydrogen-bonding capabilities via the amide and methoxy groups.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-12(8-9-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCBHZZXOCJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide typically involves the following steps:

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.

Introduction of the Methoxybenzamide Moiety: The methoxybenzamide group is introduced through a coupling reaction, often using reagents such as amides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Functional Implications of Structural Differences

Electronic and Steric Effects

- The increased molecular weight (~374 vs. ~356) may enhance binding affinity through van der Waals forces but could reduce solubility .

- Trimethoxy Substitution (BF96397) : The 3,4,5-trimethoxybenzamide group adds three electron-donating methoxy groups, increasing polarity and H-bond acceptor capacity. However, steric hindrance may limit access to deep binding pockets .

- Sulfonamide Derivative () : Replacement of benzamide with sulfonamide introduces a stronger acidic proton (pKa ~1–2 for sulfonamides vs. ~8–10 for benzamides), enhancing solubility in physiological pH. The trifluoroethyl group adds hydrophobicity, likely improving blood-brain barrier penetration .

Hydrogen-Bonding and Conformational Dynamics

- The target compound’s 2-methoxybenzamide group provides two H-bond acceptors (amide carbonyl and methoxy oxygen). In contrast, BF96397’s trimethoxybenzamide offers three additional H-bond acceptors, which could improve target engagement but may also introduce redundancy .

- The benzoxazepinone ring’s puckering (described via Cremer-Pople coordinates in ) is influenced by substituents. For example, the 5-ethyl group in the sulfonamide derivative () may stabilize a specific puckered conformation, altering spatial presentation of functional groups .

Pharmacological Considerations

- Metabolic Stability : Fluorinated alkyl chains () resist oxidative metabolism, while methoxy groups (BF96395/97) may undergo demethylation, affecting half-life .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a complex organic compound that has attracted attention for its potential therapeutic applications due to its unique chemical structure and biological properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoxazepine ring , which is a seven-membered heterocyclic structure containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 382.45 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization processes that lead to the formation of the benzoxazepine framework followed by functional group modifications.

Synthetic Routes:

- Cyclization : The initial step often involves the reaction of 3,3-dimethyl-2-butanone with appropriate amines to form the oxazepine ring.

- Functionalization : Subsequent steps introduce the methoxybenzamide moiety and other functional groups under controlled conditions using various reagents and catalysts.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- In vitro Studies : In research involving analogues with similar structures, compounds were tested against various cancer cell lines. Results showed varying degrees of cytotoxicity with IC50 values indicating potential effectiveness in inhibiting cell growth .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Analogue A | CCRF-CEM | >20 |

| Analogue B | MCF7 | 6.7 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.

- Receptor Modulation : It can potentially modulate receptors that play crucial roles in signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound:

- Study on Antifolate Activity : A study synthesized various analogues and tested them against leukemia cells. Although some derivatives showed promise with lower IC50 values (6.7 μg/mL), others were inactive due to structural features that hindered their efficacy .

- Therapeutic Applications : The unique structural characteristics suggest potential applications in treating conditions beyond cancer, including inflammatory diseases and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide, and how are reaction conditions optimized?

- Methodology : The synthesis involves multi-step reactions, starting with the formation of the benzoxazepine core followed by coupling with the methoxybenzamide moiety. Key steps include:

- Cyclization : Use of potassium carbonate as a base to facilitate oxazepine ring closure under reflux conditions (60–80°C in acetonitrile or DMF) .

- Amide Coupling : Carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the 2-methoxybenzamide group .

- Purification : Chromatographic techniques (e.g., flash chromatography or HPLC) to isolate the product with >95% purity .

- Optimization : Reaction yields improve with controlled temperature gradients and solvent polarity adjustments. Catalysts like DMAP may enhance coupling efficiency .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine protons) and methoxybenzamide substituents (δ 3.8–3.9 ppm for OCH₃) .

- Mass Spectrometry (LC–MS) : High-resolution LC–MS validates molecular weight (e.g., [M+H]+ at m/z 380.444) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic pathways be modified to improve yield or introduce functional group diversity?

- Strategies :

- Parallel Synthesis : Use combinatorial chemistry to vary substituents (e.g., replacing methoxy with ethoxy or trifluoromethyl groups) .

- Flow Chemistry : Continuous flow reactors enhance scalability and reduce side products in cyclization steps .

- Post-Functionalization : Click chemistry (e.g., CuAAC) to append bioorthogonal tags for target identification .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Approach :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination across 3+ independent experiments) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Physicochemical Analysis : Assess solubility (via HPLC) and membrane permeability (Caco-2 assays) to distinguish assay artifacts from true activity .

- Example : A benzoxazepine analog showed conflicting cytotoxicity due to aggregation in aqueous buffers, resolved by adding 0.01% Tween-80 .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) or binding modes?

- Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDACs or kinases) .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : GROMACS for assessing dynamic binding stability over 100-ns trajectories .

- Validation : Cross-check predictions with mutagenesis data or crystallographic ligand poses .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Experimental Design :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Chemical Proteomics : SILAC-based pull-down assays with biotinylated probes .

- Metabolomics : LC–MS profiling to track metabolic pathway disruptions (e.g., TCA cycle or lipid synthesis) .

- Case Study : A related compound’s neuroprotective effects were linked to Nrf2 pathway activation via Keap1 binding, validated by ChIP-seq .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Root Causes :

- Pharmacokinetics : Poor oral bioavailability (e.g., low Cmax in rodent PK studies) .

- Metabolic Instability : CYP450-mediated degradation detected via liver microsome assays .

- Solutions :

- Prodrug Design : Introduce ester or phosphate groups to enhance absorption .

- Formulation Optimization : Nanoemulsions or liposomes to improve solubility and half-life .

Methodological Tables

Table 1 : Key Synthetic Parameters for Benzoxazepine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 65–75 | |

| Amide Coupling | EDC, HOBt, CH₂Cl₂, RT, 24 h | 70–85 | |

| Purification | HPLC (C18 column, MeCN/H₂O gradient) | >95 |

Table 2 : Biological Activity Comparison of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.